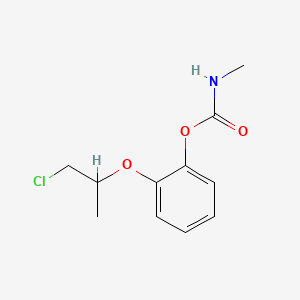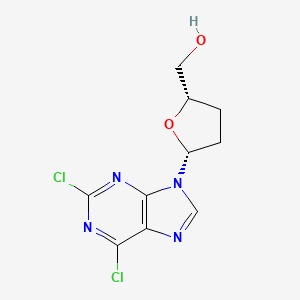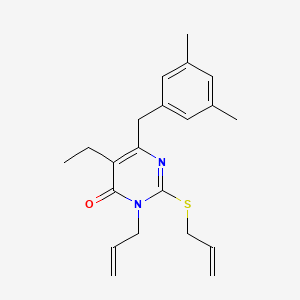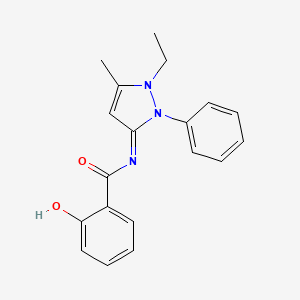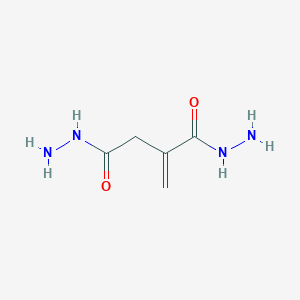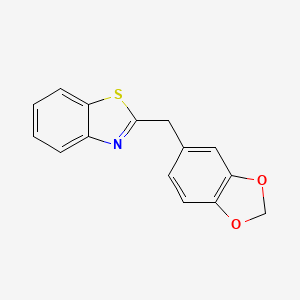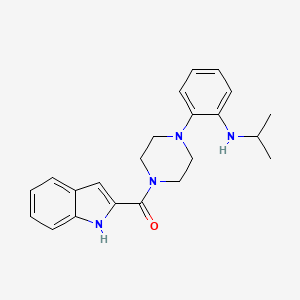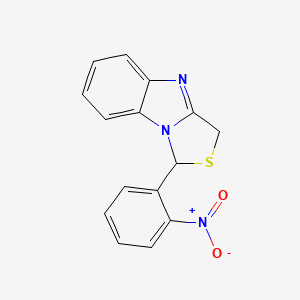
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused thiazole and benzimidazole ring system with a 2-nitrophenyl substituent, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptoaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate Schiff base, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as using water as a solvent and visible light as a catalyst, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-aminophenyl)-.
Oxidation: Sulfoxides and sulfones of the parent compound.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exerts its effects varies depending on its application. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. For example, its derivatives inhibit HIV-1 reverse transcriptase by binding to a non-nucleoside binding site, preventing the enzyme from synthesizing viral DNA .
Comparison with Similar Compounds
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-chlorophenyl)-
Comparison: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, such as the 2,6-difluorophenyl and 4-chlorophenyl derivatives, the nitro-substituted compound exhibits different pharmacological profiles and chemical reactivity. The nitro group can be reduced to an amino group, offering additional pathways for chemical modification and potential therapeutic applications .
Properties
CAS No. |
136994-97-3 |
|---|---|
Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |
InChI Key |
PSYDBXIUPWICOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




